molecular formula C14H22N2O2 B2873310 tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate CAS No. 2155840-68-7

tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate

Cat. No. B2873310
CAS RN: 2155840-68-7
M. Wt: 250.342
InChI Key: BLDKWHXLDRAEJG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate” is a complex organic compound. It is related to tert-butyl carbamate, which has the molecular formula C5H11NO2 . The compound is used in various chemical reactions, particularly in the synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for tert-butyl carbamate is LFKDJXLFVYVEFG-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Intermediate Uses

  • Intermediate in Biologically Active Compounds : Zhao et al. (2017) explored the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291), a drug used in cancer treatment. They established a rapid synthetic method and optimized it for high yield, highlighting its significance in medicinal chemistry (Zhao et al., 2017).

  • Asymmetric Mannich Reaction : Yang et al. (2009) synthesized tert-Butyl phenyl(phenylsulfonyl)methylcarbamate via an asymmetric Mannich reaction, demonstrating the chemical's role in producing chiral amino carbonyl compounds, crucial for various synthetic applications (Yang et al., 2009).

Chemical Transformations and Organic Synthesis

  • Metalation and Alkylation : Sieburth et al. (1996) studied tert-butyl carbamate derivatives for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is used to prepare α-functionalized α-amino silanes, crucial in organic synthesis (Sieburth et al., 1996).

  • N-(Boc) Nitrone Equivalents : Guinchard et al. (2005) presented tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as the first class of N-(Boc) nitrone equivalents. These compounds are useful as building blocks in organic synthesis, showing versatility in chemical transformations (Guinchard et al., 2005).

Crystallographic Studies

  • Crystal Structure Analysis : Kant et al. (2015) conducted synthetic and crystallographic studies of tert-butyl ester compounds, providing insights into their molecular structures, which are crucial for understanding their reactivity and potential applications in materials science and pharmacology (Kant et al., 2015).

properties

IUPAC Name

tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,9,15H2,1-4H3,(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDKWHXLDRAEJG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.